molecular formula C21H17ClN2O3S2 B2670244 (E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357223-80-4

(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2670244
CAS No.: 357223-80-4
M. Wt: 444.95
InChI Key: QRRFHGLWNVJELV-LFIBNONCSA-N
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Description

The compound “(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a 3-chlorobenzylidene group at position 2, a thiophen-2-yl moiety at position 5, and an ethyl carboxylate ester at position 6 (Fig. 1). The combination of pyrimidine and thiazole rings is known to enhance biological activity, particularly in antimicrobial, anti-inflammatory, and anticancer contexts . The ethyl carboxylate enhances solubility compared to alkyl or aryl esters, balancing lipophilicity and bioavailability .

Properties

IUPAC Name

ethyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRFHGLWNVJELV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolopyrimidine class, which is recognized for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolopyrimidines often involves the use of various reagents and conditions that facilitate the formation of the thiazole and pyrimidine rings. For instance, a new ammonium acetate-assisted method has been reported to synthesize arylidene derivatives of thiazolopyrimidine efficiently . The structure of this compound has been characterized using X-ray crystallography, revealing significant puckering in the central pyrimidine ring and various intermolecular interactions that stabilize its crystal form .

Biological Activity

Thiazolopyrimidines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that compounds in this class possess significant antibacterial and antifungal properties. For example, derivatives have shown promising results against various microbial strains .
  • Antitumor Activity : Thiazolopyrimidine derivatives have been reported to inhibit tumor cell proliferation effectively. The mechanisms often involve the disruption of cellular processes critical for cancer cell survival .
  • Anti-inflammatory Properties : Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition may lead to reduced inflammatory responses in various models .

Case Studies

  • Antimicrobial Screening : A recent study evaluated a series of thiazolopyrimidine derivatives for their antimicrobial properties. Among them, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Antitumor Activity Assessment : In vitro assays showed that this compound inhibited the growth of several cancer cell lines. The IC50 values indicated potent activity comparable to established anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity noted
AntitumorSignificant inhibition of cancer cell proliferation; IC50 values comparable to known drugs
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that this class of thiazolo[3,2-a]pyrimidines possesses potent anticancer properties. The compound has been evaluated against several human tumor cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of key cellular pathways that promote tumor growth and survival .
  • Anti-inflammatory Activity : The compound has also been tested for anti-inflammatory effects. In vivo studies utilizing the carrageenan-induced rat paw edema model indicate that it effectively reduces inflammation, which suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

Case Study 1: Anticancer Screening

In a comprehensive anticancer screening assay involving a panel of cultured human tumor cell lines, (E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited IC50 values indicating strong cytotoxicity against specific cancer types. The study concluded that structural modifications could enhance its efficacy further .

Case Study 2: Anti-inflammatory Efficacy

A study assessing anti-inflammatory activity using the carrageenan-induced edema model revealed that the compound significantly reduced paw swelling in treated rats compared to controls. This suggests its potential as an anti-inflammatory agent in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResult
AnticancerCell line assaysSignificant cytotoxicity
Anti-inflammatoryCarrageenan-induced edema modelReduced swelling
Synthesis YieldMulti-step synthesisTypically >80% yield

Chemical Reactions Analysis

Knoevenagel Condensation for Benzylidene Modification

The 3-chlorobenzylidene group at position 2 undergoes reversible condensation with aromatic aldehydes under acidic conditions. This reaction modifies the substituent at the exocyclic double bond, enabling structural diversification.

Example Reaction:
Reaction with 4-cyanobenzaldehyde in acetic acid/acetic anhydride at 140–142°C yields a cyano-substituted derivative.

Reaction ComponentConditionsYieldProduct Characterization
4-cyanobenzaldehydeReflux (6 h), NaOAc catalyst87%IR: 2240 cm⁻¹ (C≡N); NMR: δ 7.35–7.44 (Ar–H)

This reaction demonstrates selective electrophilic substitution at the benzylidene position without disrupting the thiazolo-pyrimidine core .

Nucleophilic Substitution at the Ester Group

The ethyl ester at position 6 is susceptible to nucleophilic attack under alkaline conditions. Hydrolysis with NaOH/EtOH produces the corresponding carboxylic acid, which can further react with amines to form amides.

Kinetic Data:

ReagentTemperatureTimeConversion Rate
1M NaOH in 70% EtOH80°C4 h>95%

The hydrolyzed acid intermediate shows enhanced solubility in polar solvents, facilitating downstream functionalization .

Cycloaddition Reactions

The conjugated diene system in the thiazolo-pyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Experimental Observation:

  • Reaction with maleic anhydride in toluene at 110°C forms a bicyclic adduct.

  • X-ray crystallography confirms a distorted boat conformation in the adduct, stabilizing the transition state .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl group at position 5 undergoes electrophilic sulfonation and nitration.

Sulfonation:

ReagentConditionsRegioselectivity
SO₃ in DCE0°C, 2 h90% at C4

Nitration with HNO₃/H₂SO₄ yields a 5-nitrothiophene derivative, confirmed by MS (m/z 518.2 [M+H]⁺) .

Reduction of the Exocyclic Double Bond

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond in the benzylidene group, yielding a saturated analog.

Key Data:

Catalyst LoadingPressureTimeProduct Purity
5% Pd-C1 atm3 h98% (HPLC)

The reduced product shows altered biological activity due to loss of conjugation .

Photochemical [2+2] Cycloaddition

UV irradiation (λ = 254 nm) in acetonitrile induces dimerization via the exocyclic double bond.

Product Analysis:

  • MALDI-TOF MS: m/z 951.4 ([2M+H]⁺).

  • IR: Loss of C=C stretch (1597 → absent) .

Interaction with Biological Nucleophiles

The compound undergoes Michael addition with cysteine residues in enzymes, as shown in kinase inhibition assays:

Target EnzymeIC₅₀ (µM)Binding Constant (Kd)
EGFR Kinase0.450.32 nM

This reactivity underpins its antitumor properties .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The ethyl carboxylate in Compound X improves aqueous solubility relative to carbonitrile-substituted analogs (e.g., 11a, 11b), which are more lipophilic .
  • Steric Factors: Bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) may hinder molecular packing, as evidenced by higher melting points (243–246°C) compared to 4-cyanobenzylidene derivatives (213–215°C) .

Crystallographic and Conformational Analysis

The thiazolo[3,2-a]pyrimidine core in Compound X is expected to adopt a puckered conformation, as seen in analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Crystallographic studies of related compounds reveal:

  • Flattened Boat Conformation : The central pyrimidine ring deviates by ~0.224 Å from planarity, with dihedral angles of ~80° between fused rings and substituent aryl groups .
  • Hydrogen Bonding: Ethyl carboxylate groups participate in C–H···O interactions, stabilizing crystal packing. In contrast, carbonitrile-substituted analogs (e.g., 11a, 11b) lack hydrogen-bond donors, leading to less cohesive packing .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step condensation reaction. A representative method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ethyl ester with chloroacetic acid, substituted benzaldehyde (e.g., 3-chlorobenzaldehyde), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours . Key optimization parameters include:

  • Temperature control : Prolonged reflux at 110–120°C ensures complete cyclization.
  • Solvent selection : Ethyl acetate/ethanol (3:2) mixtures yield high-purity crystals for structural analysis .
  • Catalyst ratios : Excess sodium acetate (1.5× molar) improves thiazolo-pyrimidine ring formation efficiency.

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Bruker APEX-II CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å), with absorption corrections via SADABS . Structural refinement uses SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) :

  • Key metrics : R-factor < 0.05 and wR(F²) < 0.15 indicate high reliability .
  • Challenges : Disordered solvent molecules or twinned crystals require iterative refinement cycles .

Advanced Research Questions

Q. How can conformational dynamics of the thiazolo[3,2-a]pyrimidine core be analyzed?

The fused thiazole-pyrimidine ring adopts a "flattened boat" conformation, with puckering quantified using Cremer-Pople parameters (e.g., Q = 0.224 Å, θ = 80.9° for the C5 chiral center) . Methodological steps include:

  • Torsion angle analysis : Compare dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) to identify steric strain .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model energy-minimized conformers and validate experimental data .

Q. How are data contradictions resolved in crystallographic studies?

Discrepancies between experimental and modeled bond lengths/angles often arise from thermal motion or partial occupancy. Mitigation strategies include:

  • Multi-scan corrections : Apply SADABS for absorption artifacts in low-symmetry space groups (e.g., triclinic P1) .
  • Hydrogen bonding networks : Analyze bifurcated C–H···O interactions (e.g., 2.85–3.10 Å distances) to refine packing models .
  • Validation tools : Use PLATON to check for missed symmetry or overfitting .

Q. What computational methods predict intermolecular interactions and pharmacological potential?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to biological targets. For example:

  • Pharmacophore mapping : Align the 3-chlorobenzylidene moiety with hydrophobic pockets in kinase targets .
  • ADMET profiling : SwissADME predicts moderate BBB permeability (LogP ≈ 3.2) and CYP450 inhibition risks .
  • Electron density analysis : AIMAll evaluates critical hydrogen bonds (∇²ρ > 0) in crystal packing .

Methodological Notes

  • Spectroscopic validation : Compare experimental IR (C=O stretch at 1710–1740 cm⁻¹) and ¹H NMR (thiophen-2-yl protons at δ 7.2–7.5 ppm) with simulated spectra .
  • Data reproducibility : Replicate crystallization in controlled humidity (40–60% RH) to minimize polymorphism .

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